molecular formula C16H12KNO2 B2624746 potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate CAS No. 2111898-31-6

potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate

Cat. No.: B2624746
CAS No.: 2111898-31-6
M. Wt: 289.375
InChI Key: DYIXJDGKOJQQKV-UHFFFAOYSA-M
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Description

Potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, a cyano group, and a potassium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate typically involves the reaction of 4-(benzyloxy)benzaldehyde with malononitrile in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation, followed by the addition of potassium hydroxide to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-[4-(benzyloxy)phenyl]-2-cyanoeth-1-en-1-olate is unique due to its combination of a benzyloxy group, a cyano group, and a potassium ion. This combination imparts specific chemical properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

potassium;(Z)-2-cyano-2-(4-phenylmethoxyphenyl)ethenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2.K/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13;/h1-9,11,18H,12H2;/q;+1/p-1/b15-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIXJDGKOJQQKV-KRWCAOSLSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=C[O-])C#N.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C(=C/[O-])/C#N.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12KNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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